molecular formula C6H15NO B1583430 4-Ethylamino-1-butanol CAS No. 39216-86-9

4-Ethylamino-1-butanol

Cat. No.: B1583430
CAS No.: 39216-86-9
M. Wt: 117.19 g/mol
InChI Key: PVNNOLUAMRODAC-UHFFFAOYSA-N
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Description

4-Ethylamino-1-butanol is an organic compound with the chemical formula C6H15NO and a molecular weight of 117.19. This compound is a clear liquid that is hygroscopic in nature, meaning it readily absorbs moisture from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylamino-1-butanol can be synthesized through the reaction of 4-chlorobutanol with ethylamine. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:

4-chlorobutanol+ethylamineThis compound+HCl\text{4-chlorobutanol} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutanol+ethylamine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Ethylamino-1-butanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylamino-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

    4-Amino-1-butanol: An analogue of 4-ethylamino-1-butanol, differing by the presence of an amino group instead of an ethylamino group.

    1-Butanol: A primary alcohol with a similar carbon chain but lacking the amino functionality.

    2-Methyl-1-propanol: Another primary alcohol with a branched carbon chain.

Uniqueness: this compound is unique due to its ethylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for specific interactions with biological targets and enables unique synthetic applications .

Properties

IUPAC Name

4-(ethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNOLUAMRODAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338140
Record name 4-Ethylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39216-86-9
Record name 4-Ethylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylamino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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